molecular formula C16H20N8S B6442463 4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine CAS No. 2548991-41-7

4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6442463
CAS No.: 2548991-41-7
M. Wt: 356.5 g/mol
InChI Key: JEIWQTKBYCVVQT-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is an organic compound featuring a unique assembly of pyrimidine, piperazine, and triazolopyridazine moieties. This structure positions it as a molecule of interest in various scientific domains, including medicinal chemistry, due to its potential biological activities and applicability in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can be achieved through a multi-step process. Typical synthetic routes involve the preparation of the pyrimidine core, followed by successive functionalization steps to introduce the methylsulfanyl, piperazine, and triazolopyridazine groups. Common reagents include alkylating agents, sulfurization agents, and coupling reagents.

Industrial Production Methods: Industrial production may streamline these methods through batch or continuous flow processes, employing catalysts and optimizing reaction conditions to enhance yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The methylsulfanyl group can undergo oxidation, leading to sulfoxides or sulfones.

  • Reduction: Reduction reactions might target the triazolopyridazine ring, modifying its electronic properties.

  • Substitution: The piperazine nitrogen atoms may engage in nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions: Common oxidizing agents include hydrogen peroxide or peracids. Reducing agents such as hydrogen gas with palladium catalysts or lithium aluminum hydride may be used. Substitution reactions typically involve alkyl halides or acylating agents.

Major Products Formed: Oxidation leads to sulfoxides or sulfones, while reduction can yield partially hydrogenated triazolopyridazines. Substitution reactions produce N-alkylated or N-acylated derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of complex molecules due to its functional group versatility.

  • Biology: Explored for its interaction with biological macromolecules, aiding in understanding cellular processes.

  • Medicine: Investigated as a potential pharmacophore in drug design, targeting various diseases including cancer, infections, and neurological disorders.

  • Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interactions with specific molecular targets, potentially including enzymes, receptors, and nucleic acids. The triazolopyridazine moiety is particularly notable for its binding affinity to protein targets, while the piperazine ring may enhance solubility and bioavailability. The overall biological activity is a result of these interactions modulating cellular pathways.

Comparison with Similar Compounds

  • 4,5-dimethyl-2-(methylthio)-6-(4-piperazinyl)pyrimidine

  • 2-(methylthio)-4,6-dimethylpyrimidine

  • 4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylthio)pyrimidine

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Properties

IUPAC Name

6-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8S/c1-11-12(2)18-16(25-3)19-15(11)23-8-6-22(7-9-23)14-5-4-13-20-17-10-24(13)21-14/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIWQTKBYCVVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NN4C=NN=C4C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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